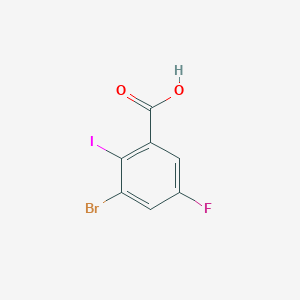![molecular formula C50H54F12IrN4P B13897714 Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B13897714.png)
Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Iridium (1+), [4,4’-bis(trifluoromethyl)-2,2’-bipyridine-κN1,κN1’]bis[5-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)-2-pyridinyl-κN]phenyl-κC]-, (OC-6-33)-, hexafluorophosphate (1-) (1:1), commonly referred to as Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6, is a complex iridium-based compound. It is known for its unique photophysical properties and is widely used in various scientific research applications, particularly in the field of photocatalysis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6 involves several steps. The starting materials typically include 4-tert-butyl-2-(4-tert-butylphenyl)pyridine and 4,4’-bis(trifluoromethyl)-2,2’-bipyridine. The reaction is carried out in a solvent such as acetonitrile, and the product is purified through recrystallization using a mixture of acetonitrile and diethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically dried under vacuum at elevated temperatures to remove any residual solvents .
化学反応の分析
Types of Reactions
Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6 undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its iridium center.
Reduction: It can also undergo reduction reactions, where the iridium center is reduced.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and bipyridine ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(IV) complexes, while reduction reactions may produce iridium(I) complexes .
科学的研究の応用
Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6 has a wide range of scientific research applications, including:
Photocatalysis: It is used as a photocatalyst in various photochemical reactions, including the trifluoromethylation of alkyl and aryl halides.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, leveraging its catalytic properties.
Material Science: It is used in the development of new materials with unique photophysical properties.
Biological Research: The compound’s photophysical properties make it useful in biological imaging and sensing applications.
作用機序
The mechanism by which Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6 exerts its effects is primarily through its role as a photocatalyst. Upon absorption of light, the iridium center undergoes electronic excitation, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, such as the activation of C-H bonds or the formation of carbon-carbon bonds .
類似化合物との比較
Similar Compounds
- Iridium (1+), [4,4’-bis(trifluoromethyl)-2,2’-bipyridine-κN1,κN1’]bis[5-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)-2-pyridinyl-κN]phenyl-κC]-, (OC-6-33)-, hexafluorophosphate (1-) (1:1)
- Iridium (1+), [5,5’-bis(trifluoromethyl)-2,2’-bipyridine-κN1,κN1’]bis[5-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)-2-pyridinyl-κN]phenyl-κC]-, (OC-6-33)-, hexafluorophosphate (1-) (1:1)
Uniqueness
Ir[tBu(tBu)ppy]2(4,4’-dCF3bpy)PF6 is unique due to its specific combination of ligands, which impart distinct photophysical properties. The presence of tert-butyl groups and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research applications .
特性
分子式 |
C50H54F12IrN4P |
|---|---|
分子量 |
1162.2 g/mol |
IUPAC名 |
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/2C19H24N.C12H6F6N2.F6P.Ir/c2*1-18(2,3)15-9-7-14(8-10-15)17-13-16(11-12-20-17)19(4,5)6;13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;1-7(2,3,4,5)6;/h2*7,9-13H,1-6H3;1-6H;;/q2*-1;;-1;+3 |
InChIキー |
BUWMDJMZZJZFEK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13897631.png)
![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)




![Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate](/img/structure/B13897667.png)







